molecular formula C14H9NO B13897966 (4-Ethynylphenyl)-4-pyridinylmethanone CAS No. 345911-44-6

(4-Ethynylphenyl)-4-pyridinylmethanone

Cat. No.: B13897966
CAS No.: 345911-44-6
M. Wt: 207.23 g/mol
InChI Key: RFEAOVKLLMIOOK-UHFFFAOYSA-N
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Description

(4-Ethynylphenyl)-4-pyridinylmethanone is an organic compound that features a unique structure combining an ethynyl group attached to a phenyl ring and a pyridinylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethynylphenyl)-4-pyridinylmethanone typically involves the Sonogashira coupling reaction. This reaction is a cross-coupling process that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction employs a palladium catalyst and a copper co-catalyst under mild conditions, often at room temperature . The general reaction scheme is as follows:

Ar-X+R-CCHAr-CC-R\text{Ar-X} + \text{R-C}\equiv\text{CH} \rightarrow \text{Ar-C}\equiv\text{C-R} Ar-X+R-C≡CH→Ar-C≡C-R

where Ar-X represents the aryl halide and R-C≡CH represents the terminal alkyne.

Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for high yield and purity. The use of eco-friendly solvents like glycerol has been explored to reduce environmental impact and improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: (4-Ethynylphenyl)-4-pyridinylmethanone undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alkanes or alkenes.

    Substitution: The phenyl and pyridinyl rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under UV light.

Major Products:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of ethyl-substituted phenylpyridines.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of (4-Ethynylphenyl)-4-pyridinylmethanone involves its interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions, while the pyridinylmethanone moiety can coordinate with metal ions or form hydrogen bonds with biological macromolecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Properties

CAS No.

345911-44-6

Molecular Formula

C14H9NO

Molecular Weight

207.23 g/mol

IUPAC Name

(4-ethynylphenyl)-pyridin-4-ylmethanone

InChI

InChI=1S/C14H9NO/c1-2-11-3-5-12(6-4-11)14(16)13-7-9-15-10-8-13/h1,3-10H

InChI Key

RFEAOVKLLMIOOK-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)C(=O)C2=CC=NC=C2

Origin of Product

United States

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